molecular formula C10H9N3OS B2902276 N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide CAS No. 477863-66-4

N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2902276
CAS No.: 477863-66-4
M. Wt: 219.26
InChI Key: JWZDFTGTHXYIRY-UHFFFAOYSA-N
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Description

N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 5-carboxylic acid substituted thiadiazole with thionyl chloride to obtain the corresponding 5-carbonyl chloride derivative. This intermediate is then combined with glycine to afford the carboxamide derivative . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiadiazoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives.

Scientific Research Applications

N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1,2,3-thiadiazole-5-carboxamide
  • 1,3,4-thiadiazole derivatives
  • Thiazole derivatives

Uniqueness

N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of a thiadiazole ring with a phenyl and carboxamide group. This structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to other similar compounds .

Properties

IUPAC Name

N-methyl-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-11-10(14)9-8(12-13-15-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZDFTGTHXYIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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